molecular formula C14H14BrOP B14472998 Ethyl (4-bromophenyl)phenylphosphinite CAS No. 66055-63-8

Ethyl (4-bromophenyl)phenylphosphinite

Cat. No.: B14472998
CAS No.: 66055-63-8
M. Wt: 309.14 g/mol
InChI Key: SQDRXTOPGMJHIC-UHFFFAOYSA-N
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Description

Ethyl (4-bromophenyl)phenylphosphinite is an organophosphorus compound that features a phosphinite group bonded to an ethyl group, a 4-bromophenyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (4-bromophenyl)phenylphosphinite typically involves the reaction of 4-bromophenylphosphine with ethyl alcohol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

4-Bromophenylphosphine+Ethyl AlcoholEthyl (4-bromophenyl)phenylphosphinite+Hydrogen Gas\text{4-Bromophenylphosphine} + \text{Ethyl Alcohol} \rightarrow \text{this compound} + \text{Hydrogen Gas} 4-Bromophenylphosphine+Ethyl Alcohol→Ethyl (4-bromophenyl)phenylphosphinite+Hydrogen Gas

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl (4-bromophenyl)phenylphosphinite can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products:

    Oxidation: Phosphine oxides.

    Substitution: Substituted phenylphosphinites.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Ethyl (4-bromophenyl)phenylphosphinite has several applications in scientific research:

    Chemistry: It is used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.

    Biology: The compound can be used to modify biomolecules for studying protein-ligand interactions.

    Industry: Used in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of ethyl (4-bromophenyl)phenylphosphinite involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates. The phosphinite group plays a crucial role in stabilizing the metal center and enhancing its reactivity.

Comparison with Similar Compounds

    Phenylphosphinites: Compounds with a phenyl group instead of the 4-bromophenyl group.

    Ethylphosphinites: Compounds with an ethyl group instead of the phenyl group.

    Bromophenylphosphinites: Compounds with a bromophenyl group but different substituents on the phosphorus atom.

Uniqueness: Ethyl (4-bromophenyl)phenylphosphinite is unique due to the presence of both ethyl and 4-bromophenyl groups, which confer specific electronic and steric properties. These properties make it particularly effective as a ligand in catalysis and as a building block in organic synthesis.

Properties

CAS No.

66055-63-8

Molecular Formula

C14H14BrOP

Molecular Weight

309.14 g/mol

IUPAC Name

(4-bromophenyl)-ethoxy-phenylphosphane

InChI

InChI=1S/C14H14BrOP/c1-2-16-17(13-6-4-3-5-7-13)14-10-8-12(15)9-11-14/h3-11H,2H2,1H3

InChI Key

SQDRXTOPGMJHIC-UHFFFAOYSA-N

Canonical SMILES

CCOP(C1=CC=CC=C1)C2=CC=C(C=C2)Br

Origin of Product

United States

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